L-erythro-Ritalinic Acid

Descripción

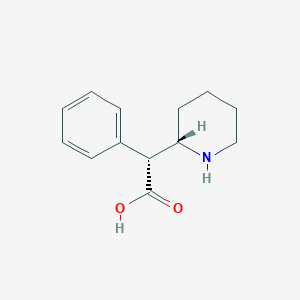

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-NWDGAFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453052 |

Source

|

| Record name | L-erythro-Ritalinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076192-92-1 |

Source

|

| Record name | L-erythro-Ritalinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Navigating the Stereochemical Complexity of Ritalinic Acid

An In-Depth Technical Guide to the Synthesis and Preparation of L-erythro-Ritalinic Acid

Ritalinic acid, with the chemical formula C₁₃H₁₇NO₂, is the primary and inactive metabolite of the widely known central nervous system stimulant, methylphenidate.[1][2] Its synthesis is a critical step in the production of methylphenidate and its analogues.[1] The structure of ritalinic acid contains two distinct chiral centers, giving rise to four possible stereoisomers: (d)-threo, (l)-threo, (d)-erythro, and (l)-erythro-ritalinic acid.[2]

The therapeutic efficacy of methylphenidate is almost exclusively attributed to the d-threo enantiomer (dexmethylphenidate), while the erythro isomers are often associated with adverse effects and are typically removed during manufacturing.[2] Consequently, the majority of published literature focuses on synthetic routes that maximize the yield of the threo diastereomers.

This guide, however, addresses a more nuanced and challenging objective: the targeted synthesis and preparation of a specific, less common isomer, L-erythro-Ritalinic Acid . This process is not a straightforward pathway but a lesson in stereochemical control, separation, and verification. It requires a deep understanding of reaction mechanisms to navigate the thermodynamic preference for the threo configuration and sophisticated resolution techniques to isolate the desired enantiomer.

For researchers in drug development and medicinal chemistry, understanding the synthesis of a specific, less-active isomer is crucial for several reasons:

-

Reference Standards: Pure isomers are required as analytical standards to quantify impurities in pharmaceutical formulations.

-

Metabolic Studies: Investigating the metabolic fate and potential biological activity of individual isomers provides a complete pharmacological profile of a drug.

-

Mechanistic Insights: Developing synthetic routes to less-favored isomers can provide valuable insights into reaction mechanisms and stereocontrol.

This document provides a comprehensive overview of the principles and field-proven methodologies for synthesizing and isolating L-erythro-Ritalinic Acid, grounded in authoritative scientific literature.

Caption: The four stereoisomers of Ritalinic Acid arising from its two chiral centers.

Part 1: The Foundational Synthetic Pathway

The classical and most documented approach to the core structure of ritalinic acid begins with the coupling of a pyridine derivative with a phenylacetonitrile derivative. This method, detailed in early patents, forms the backbone of many subsequent refinements and serves as our starting point for obtaining the necessary precursors.[2][3] The initial product is a mixture of diastereomers, which must be carefully processed in subsequent steps.

The overall strategy involves three main phases:

-

Carbon-Carbon Bond Formation: Creating the α-phenyl-α-pyridyl-(2)-acetonitrile intermediate.

-

Reduction and Hydrolysis: Reducing the pyridine ring to a piperidine ring and hydrolyzing the nitrile group to a carboxylic acid.

-

Stereochemical Isolation: Separating the desired erythro diastereomer and resolving the l-erythro enantiomer.

Caption: Overall synthetic workflow from starting materials to the final product.

Synthesis of α-Phenyl-α-pyridyl-(2)-acetonitrile

The initial step involves a nucleophilic aromatic substitution reaction. Phenylacetonitrile is deprotonated at the benzylic position using a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to form a carbanion. This potent nucleophile then displaces the chlorine atom from 2-chloropyridine.

-

Causality Behind Experimental Choices:

-

Base Selection: Sodium amide is historically used and effective, though it is highly reactive with any protic solvent.[3] Modern approaches may favor sodium hydride for its safer handling characteristics, as it is a non-pyrophoric solid dispersion.

-

Solvent: Anhydrous toluene is the solvent of choice because it is aprotic, preventing the quenching of the strong base, and has a suitable boiling point for the reaction temperature required.[3]

-

Hydration and Reduction to α-piperid-2-ylphenylacetamide

The resulting nitrile is a versatile intermediate. To proceed towards ritalinic acid, two transformations are necessary: hydration of the nitrile to an amide and reduction of the pyridine ring to a piperidine ring.

-

Nitrile Hydration: The nitrile is treated with concentrated sulfuric acid, which protonates the nitrogen, making the carbon susceptible to nucleophilic attack by water. This process yields α-phenyl-α-pyridyl-(2)-acetamide.[3]

-

Pyridine Ring Reduction: The aromatic pyridine ring is subsequently reduced to a saturated piperidine ring via catalytic hydrogenation. This is a critical step where the first of the two chiral centers is established.

-

Catalyst: Platinum oxide (PtO₂, Adam's catalyst) is highly effective for this transformation, typically conducted in a solvent like glacial acetic acid.[2]

-

Stereochemical Outcome: This hydrogenation is not highly stereoselective and produces a mixture of the cis (erythro) and trans (threo) diastereomers of α-piperid-2-ylphenylacetamide. The erythro isomer is often the kinetically favored product but can be epimerized to the more thermodynamically stable threo isomer in subsequent steps.

-

Part 2: Hydrolysis and Stereochemical Control

The conversion of the mixed-diastereomer amide to the corresponding carboxylic acid is the most critical phase for achieving the final goal. This step involves a base-catalyzed hydrolysis of the amide group. However, the basic conditions and elevated temperatures required for hydrolysis can also promote epimerization at the benzylic carbon (the carbon attached to the phenyl group and the piperidine ring).

The Mechanism of Epimerization

Under strong basic conditions, the proton at the benzylic position is acidic and can be abstracted to form a resonance-stabilized carbanion. Reprotonation of this planar intermediate can occur from either face, leading to an equilibrium between the erythro and threo forms. The threo diastereomer is generally more thermodynamically stable due to reduced steric hindrance, meaning the equilibrium will favor its formation.

-

Expert Insight: To maximize the yield of the erythro isomer, the hydrolysis conditions must be carefully controlled. Milder conditions (lower temperature, shorter reaction time) are preferable to minimize the extent of epimerization. The goal is to hydrolyze the amide faster than the rate of epimerization. Conversely, if the goal were the threo isomer, prolonged heating in a strong base would be used to drive the equilibrium towards the more stable product.[4]

Isolation of (d,l)-erythro-Ritalinic Acid

After hydrolysis, the reaction mixture will contain a mixture of four stereoisomers in salt form. The first separation challenge is to isolate the racemic erythro pair from the racemic threo pair. This is a diastereomeric separation, which can often be achieved by exploiting differences in physical properties like solubility.

-

Fractional Crystallization: By carefully adjusting the pH of the aqueous solution with an acid (e.g., HCl), the zwitterionic ritalinic acid isomers will precipitate.[4] Due to their different crystal lattice energies and solubilities, the erythro and threo diastereomers may precipitate at different pH ranges or from different solvent systems. A systematic trial of solvents and pH adjustments is required to optimize the separation of the less soluble diastereomer, which is often the target for isolation.

Part 3: Chiral Resolution of the Erythro Racemate

Once the racemic (d,l)-erythro-ritalinic acid has been isolated, the final and most precise step is to separate the two enantiomers: d-erythro and l-erythro. This is accomplished through chiral resolution. The most common method involves forming diastereomeric salts with a chiral resolving agent.

-

Principle of Diastereomeric Salt Formation: Reacting a racemic mixture (like d,l-erythro-ritalinic acid) with a single enantiomer of a chiral acid or base (the resolving agent) produces a pair of diastereomeric salts. For example:

-

(d-erythro-Acid) + (L-Base) → [d-erythro-Acid-L-Base] Salt

-

(l-erythro-Acid) + (L-Base) → [l-erythro-Acid-L-Base] Salt These resulting salts are diastereomers and, like the erythro/threo isomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization.

-

-

Selection of Resolving Agent: The choice of resolving agent is critical and often empirical. For resolving a racemic acid, a chiral base is used. For the specific isolation of L-erythro-Ritalinic Acid, a chiral base that forms a less soluble salt with it is ideal. Common resolving agents include derivatives of tartaric acid, (S)-(-)-1-phenethylamine, or other commercially available chiral amines.[5][6]

Caption: Workflow for the chiral resolution of racemic erythro-Ritalinic Acid.

After separation, the pure diastereomeric salt is treated with a strong acid (like HCl) to break the ionic bond and liberate the pure enantiomer of ritalinic acid, which can then be extracted and purified.

Part 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified researchers in a controlled laboratory setting. All chemical handling must be performed with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

Protocol 1: Synthesis of Mixed Diastereomers of α-piperid-2-ylphenylacetamide

This protocol is adapted from foundational methods described in the literature.[2][3]

-

Preparation of Intermediate: In a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous toluene (400 mL). Add phenylacetonitrile (117 g) and 2-chloropyridine (113 g).

-

Reaction Initiation: Cool the solution in an ice bath and add sodium amide (80 g) portion-wise, ensuring the temperature does not exceed 20°C.

-

Reaction: After the addition is complete, slowly heat the mixture to 110-120°C and maintain for 1 hour.

-

Workup: Cool the reaction to room temperature and cautiously quench with water. Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers and extract the product into dilute hydrochloric acid.

-

Isolation: Make the acidic aqueous extract alkaline with a concentrated NaOH solution. The precipitated solid, α-phenyl-α-pyridyl-(2)-acetonitrile, is filtered, washed with water, and dried.

-

Hydration: Slowly add the nitrile (100 g) to concentrated sulfuric acid (400 mL) with cooling. Let the mixture stand overnight at room temperature. Pour the solution onto ice and neutralize with sodium carbonate to precipitate α-phenyl-α-pyridyl-(2)-acetamide. Filter and recrystallize from ethyl acetate.

-

Hydrogenation: Dissolve the acetamide (50 g) in glacial acetic acid in a hydrogenation vessel. Add platinum oxide (PtO₂, 1 g) catalyst. Pressurize the vessel with hydrogen gas (typically 3-4 atm) and agitate until hydrogen uptake ceases.

-

Final Isolation: Filter the catalyst and evaporate the solvent under reduced pressure. The residue, a mixture of erythro and threo α-piperid-2-ylphenylacetamide, can be purified by crystallization.

Protocol 2: Hydrolysis to Mixed Ritalinic Acid Diastereomers

This protocol is designed to minimize epimerization, favoring the erythro isomer.

-

Reaction Setup: In a round-bottom flask, dissolve the mixed acetamide isomers (25 g) in 1-butanol (125 mL).

-

Hydrolysis: Add sodium hydroxide flakes (30 g) and heat the mixture to 80-85°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or HPLC. The goal is to stop the reaction as soon as the starting amide is consumed to minimize epimerization (typically 3-5 hours).[4]

-

Workup: Cool the mixture to ~50°C and add water (150 mL). Filter the solution to remove any insoluble materials.

-

Precipitation: Carefully adjust the pH of the filtrate to ~6.5-7.0 with concentrated HCl. The ritalinic acid diastereomers will precipitate.

-

Isolation: Stir the slurry for 15-20 minutes, then filter the solid product. Wash with cold water and dry under vacuum. This solid is a mixture of (d,l)-erythro and (d,l)-threo ritalinic acid, enriched in the erythro form. Further purification via fractional crystallization is required.

Protocol 3: Proposed Chiral Resolution of (d,l)-erythro-Ritalinic Acid

This is a representative protocol based on established principles of diastereomeric salt resolution.[6]

-

Salt Formation: Dissolve the isolated (d,l)-erythro-ritalinic acid (10 g) in a minimal amount of a hot solvent mixture, such as methanol/water (e.g., 60:40 v/v).[6]

-

Add Resolving Agent: In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (-)-Dibenzoyl-L-tartaric acid) in the same solvent system. Add this solution to the ritalinic acid solution.

-

Crystallization: Heat the combined solution to reflux for 1 hour, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. The less soluble diastereomeric salt ([l-erythro-Acid]-[-Tartaric Acid Derivative]) should preferentially crystallize.

-

Isolation: Filter the precipitated crystals and wash with a small amount of the cold solvent mixture. The enantiomeric excess (e.e.) of the product should be checked at this stage using chiral HPLC. One or two recrystallizations may be necessary to achieve high optical purity.

-

Liberation of Free Acid: Suspend the purified diastereomeric salt in water and add a strong acid (e.g., 2M HCl) until the pH is ~2. This will protonate the ritalinic acid and break the salt.

-

Final Purification: Extract the L-erythro-Ritalinic Acid into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final, purified product.

Part 5: Analytical Characterization and Data

Confirmation of the final product's identity and stereochemical purity is non-negotiable. A combination of analytical techniques must be employed.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. A chiral stationary phase is used to separate the enantiomers, allowing for their quantification.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the core chemical structure of ritalinic acid. Specific coupling constants and chemical shifts can sometimes help differentiate between diastereomers.

-

Mass Spectrometry (MS): Provides accurate mass data, confirming the molecular weight of the compound. LC-MS/MS methods are particularly powerful for quantifying the analyte in complex matrices.[9][10]

| Parameter | Example Chiral HPLC Conditions | Reference |

| Column | Chiral-AGP or CHIROBIOTIC V2 (150 x 4.6 mm, 5 µm) | [7][8] |

| Mobile Phase | Methanol / Ammonium Acetate Buffer (e.g., 92:8 v/v, 20 mM, pH 4.1) | [7] |

| Flow Rate | 1.0 mL/min | [7] |

| Detection | UV at 215 nm or Mass Spectrometry | [7][9] |

| Expected Outcome | Baseline separation of the four stereoisomers, allowing for the quantification of the L-erythro peak and calculation of enantiomeric excess (% e.e.). |

References

-

Title: Ritalin Source: LookChem URL: [Link]

-

Title: Approaches to the Preparation of Enantiomerically Pure (2R,2'R)-(+)-threo-Methylphenidate Hydrochloride Source: Erowid URL: [Link]

- Title: US Patent 9,278,928 B2: Process for the preparation of d-threo-ritalinic acid salts via novel salts of intermediate thereof Source: Google Patents URL

- Title: US Patent Application 2011/0130569 A1: Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid Source: Google Patents URL

-

Title: A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid Source: Quick Company URL: [Link]

-

Title: Ritalinic acid Source: Wikipedia URL: [Link]

- Title: US Patent 9,475,770 B2: Low-temperature synthesis of methylphenidate hydrochloride Source: Google Patents URL

-

Title: Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography Source: International Journal of PharmTech Research URL: [Link]

-

Title: Preparation and structural analysis of (±)-threo-ritalinic acid Source: ResearchGate URL: [Link]

-

Title: Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d Source: University of Saskatchewan HARVEST URL: [Link]

-

Title: Efficient Method for Enantioselective Synthesis of Dexmethylphenidate Hydrochloride (Focalin®) Source: OMICS International URL: [Link]

-

Title: Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry Source: Journal of Analytical Toxicology (via Oxford Academic) URL: [Link]

-

Title: Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography Source: PubMed URL: [Link]

-

Title: Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS Source: ResearchGate URL: [Link]

Sources

- 1. Ritalinic acid - Wikipedia [en.wikipedia.org]

- 2. US9475770B2 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

- 3. Cas 113-45-1,Ritalin | lookchem [lookchem.com]

- 4. A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid [quickcompany.in]

- 5. US9278928B2 - Process for the preparation of d-threo-ritalinic acid salts via novel salts of intermediate thereof - Google Patents [patents.google.com]

- 6. US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid - Google Patents [patents.google.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. harvest.usask.ca [harvest.usask.ca]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to L-erythro-Ritalinic Acid as a Metabolite of Methylphenidate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphenidate (MPH) is a cornerstone therapy for Attention-Deficit Hyperactivity Disorder (ADHD) and narcolepsy. As a chiral compound, its efficacy and metabolism are intrinsically linked to its stereochemistry. The primary metabolic pathway for MPH is hydrolysis to ritalinic acid (RA), a process catalyzed by the carboxylesterase 1 (CES1) enzyme. While the pharmacologically active threo-isomers and their corresponding metabolites are well-documented, the erythro-isomers, particularly L-erythro-Ritalinic Acid, represent a less-explored but critical area of study for understanding the complete toxicological and pharmacological profile of MPH. This guide provides a detailed examination of the formation of ritalinic acid, with a specific focus on the L-erythro diastereomer, its pharmacokinetic profile, and the bioanalytical methodologies required for its precise quantification.

Introduction to Methylphenidate Stereochemistry

Methylphenidate possesses two chiral centers, giving rise to four distinct stereoisomers: two threo enantiomers (d- and l-threo-MPH) and two erythro enantiomers (d- and l-erythro-MPH).[1][2] Commercially available MPH formulations are typically a racemic mixture of d- and l-threo-methylphenidate.[2] The therapeutic effects are almost exclusively attributed to the d-threo-MPH enantiomer, which potently blocks the reuptake of dopamine and norepinephrine.[2][3] The erythro isomers are generally considered impurities from certain synthesis processes and have been associated with toxic effects rather than therapeutic benefits.[2] Understanding the metabolic fate of all four isomers is crucial for comprehensive drug safety and efficacy profiling.

The Central Role of Carboxylesterase 1 (CES1) in Metabolism

The biotransformation of methylphenidate is dominated by a single enzymatic pathway: de-esterification. This reaction is rapid, extensive, and stereoselective, catalyzed almost exclusively by human carboxylesterase 1 (CES1), an enzyme highly expressed in the liver.[4][5][6][7] This process hydrolyzes the methyl ester group of MPH to form its primary, pharmacologically inactive metabolite, ritalinic acid (α-phenyl-2-piperidine acetic acid).[1][5]

The causality for focusing on CES1 lies in its profound impact on MPH's pharmacokinetic variability. Genetic polymorphisms in the CES1 gene can lead to significant differences in enzyme activity, altering MPH clearance and patient response.[1][8][9] Individuals with reduced CES1 function exhibit markedly higher plasma concentrations of the parent drug, potentially increasing the risk of adverse effects.[10]

Stereoselective Hydrolysis

A key insight for drug development is the pronounced stereoselectivity of CES1. The enzyme preferentially hydrolyzes l-threo-MPH at a rate 6-7 times higher than d-threo-MPH.[10] This rapid first-pass metabolism of the l-isomer explains why the pharmacologically potent d-threo-MPH is the predominant enantiomer found in systemic circulation following oral administration of the racemate.[4][6] While less characterized, the erythro-isomers are also substrates for CES1, leading to the formation of d- and l-erythro-Ritalinic Acid.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Stereospecific distribution of methylphenidate enantiomers in rat brain: specific binding to dopamine reuptake sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Methylphenidate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. The impact of CES1 genotypes on the pharmacokinetics of methylphenidate in healthy Danish subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Associations between CES1 variants and dosing and adverse effects in children taking methylphenidate [frontiersin.org]

- 10. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Pharmacological Inactivity of Ritalinic Acid

Abstract

Methylphenidate (MPH) is a cornerstone therapeutic for Attention Deficit Hyperactivity Disorder (ADHD), exerting its clinical effects through the modulation of dopamine and norepinephrine signaling pathways in the central nervous system. A comprehensive understanding of its metabolic fate is critical for both therapeutic optimization and drug development. This technical guide provides an in-depth examination of ritalinic acid (RA), the primary metabolite of MPH. We will explore the biochemical pathways leading to its formation and present the pharmacological evidence that establishes its inactivity. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental methodologies used to characterize the pharmacological profile of metabolites like ritalinic acid.

Introduction: The Central Role of Methylphenidate and its Metabolism

Methylphenidate is a psychostimulant that functions as a norepinephrine-dopamine reuptake inhibitor[1][2][3]. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), MPH increases the extracellular concentrations of these key neurotransmitters, which is believed to be the primary mechanism behind its therapeutic effects in improving attention and executive functions[1][4]. The pharmacological activity of methylphenidate is primarily attributed to its d-threo-isomer[2][3].

Like all xenobiotics, methylphenidate undergoes extensive metabolism in the body, primarily in the liver. This metabolic conversion is a critical determinant of the drug's duration of action and overall pharmacokinetic profile. The main pathway of MPH metabolism is de-esterification, a reaction catalyzed by the enzyme carboxylesterase 1 (CES1)[2][3]. This process leads to the formation of α-phenyl-2-piperidine acetic acid, more commonly known as ritalinic acid[2][3]. Ritalinic acid is the major, yet pharmacologically inactive, metabolite of methylphenidate[2][3][5]. Understanding the lack of pharmacological activity of this primary metabolite is crucial for a complete picture of methylphenidate's action and for the development of novel therapeutics with improved metabolic stability.

The Metabolic Pathway: From Active Drug to Inactive Metabolite

The metabolic transformation of methylphenidate to ritalinic acid is a highly efficient process, accounting for the disposition of the majority of an administered dose.

The Key Enzyme: Carboxylesterase 1 (CES1)

The hydrolysis of the methyl ester group of methylphenidate is predominantly carried out by carboxylesterase 1 (CES1), an enzyme highly expressed in the liver[2][3]. This enzymatic reaction is highly stereoselective, with a preference for the l-threo-isomer of methylphenidate[2]. This rapid metabolism of the l-isomer contributes to the fact that the d-threo-isomer is the primary pharmacologically active enantiomer found in plasma[2].

Visualizing the Metabolic Conversion

The following diagram illustrates the single-step enzymatic conversion of methylphenidate to its inactive metabolite, ritalinic acid.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing a direct assessment of a compound's effect on neurotransmission.

Experimental Protocol: In Vivo Microdialysis for Dopamine and Norepinephrine

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize a rodent (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting a specific brain region (e.g., striatum for dopamine, prefrontal cortex for both dopamine and norepinephrine).

-

Secure the guide cannula to the skull with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.

-

Administer the test compound (ritalinic acid) or a positive control (methylphenidate) systemically (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for a predetermined period after drug administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine and norepinephrine content using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Quantify the neurotransmitter concentrations in each sample.

-

Express the post-drug administration levels as a percentage of the baseline levels.

-

Compare the effects of ritalinic acid to those of methylphenidate and a vehicle control.

-

Behavioral Assays: Locomotor Activity

Psychostimulants like methylphenidate typically increase locomotor activity in rodents. This assay can be used to assess the behavioral effects (or lack thereof) of ritalinic acid.

Experimental Protocol: Locomotor Activity Assay

-

Apparatus:

-

Use open-field arenas equipped with infrared beams to automatically track the animal's movement.

-

-

Procedure:

-

Habituate the animals to the testing room and the open-field arenas for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment.

-

On the test day, place the animals in the arenas and record their baseline locomotor activity for a defined period (e.g., 30 minutes).

-

Administer the test compound (ritalinic acid), a positive control (methylphenidate), or a vehicle control.

-

Immediately return the animals to the arenas and record their locomotor activity for an extended period (e.g., 90-120 minutes).

-

-

Data Analysis:

-

Quantify the total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena.

-

Compare the locomotor activity data between the different treatment groups.

-

Conclusion

The biotransformation of methylphenidate to ritalinic acid via CES1-mediated hydrolysis represents a classic example of metabolic inactivation. The resulting metabolite, ritalinic acid, is devoid of the pharmacological activity of its parent compound due to its significantly reduced affinity for the dopamine and norepinephrine transporters and its poor permeability across the blood-brain barrier. The experimental protocols detailed in this guide provide a robust framework for the characterization of such metabolites, ensuring a thorough understanding of a drug's complete pharmacological and metabolic profile. This knowledge is indispensable for the rational design and development of new and improved therapeutics for CNS disorders.

References

-

Methylphenidate - Wikipedia. (URL: [Link])

-

Whiting, M., et al. (2021). PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Pharmacogenetics and Genomics, 31(8), 193-202. (URL: [Link])

-

Dexmethylphenidate - Wikipedia. (URL: [Link])

-

Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(25), 231-239. (URL: [Link])

-

Methylphenidate Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

-

Gnanadesikan, N., et al. (2016). Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo. Neuropsychopharmacology, 41(12), 3045–3051. (URL: [Link])

-

Davies, H. M., et al. (2004). Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. Journal of medicinal chemistry, 47(18), 4503–4515. (URL: [Link])

-

Kim, J. W., et al. (2004). Possible association of norepinephrine transporter -3081(A/T) polymorphism with methylphenidate response in attention deficit hyperactivity disorder. Journal of the American Academy of Child and Adolescent Psychiatry, 43(8), 1019-1025. (URL: [Link])

-

Wang, G. J., et al. (2004). Association of norepinephrine transporter gene with methylphenidate response. American journal of medical genetics. Part B, Neuropsychiatric genetics, 129B(1), 13-16. (URL: [Link])

-

Methylphenidate Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

-

Volkow, N. D., et al. (1998). Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate. The American journal of psychiatry, 155(10), 1325–1331. (URL: [Link])

-

Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background. (URL: [Link])

-

van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185. (URL: [Link])

-

Eilertsen, M., et al. (2018). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of analytical toxicology, 42(4), 256–263. (URL: [Link])

-

Froimowitz, M., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Bioorganic & medicinal chemistry, 18(20), 7265–7275. (URL: [Link])

-

Martins, J., et al. (2018). Impact of developmental exposure to methylphenidate on rat brain's immune privilege and behavior: Control versus ADHD model. Brain, behavior, and immunity, 67, 209-222. (URL: [Link])

-

Wessely, V., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in chemistry, 8, 597955. (URL: [Link])

-

Wessely, V., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in chemistry, 8, 597955. (URL: [Link])

-

Linville, R. M. (2019). What is the permeability of temozolomide across the blood-brain barrier?. ResearchGate. (URL: [Link])

-

Kankuri, E., et al. (2002). Microdialysis monitoring of methylphenidate in blood and brain correlated with changes in dopamine and rat activity. Analytical chemistry, 74(14), 3469–3474. (URL: [Link])

-

van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185. (URL: [Link])

-

Martins, J., et al. (2016). Methylphenidate-triggered ROS generation promotes caveolae-mediated transcytosis via Rac1 signaling and c-Src-dependent caveolin-1 phosphorylation in human brain endothelial cells. Cellular and Molecular Life Sciences, 73(24), 4767-4782. (URL: [Link])

-

Neuromics. (n.d.). Blood Brain Barrier Permeability Assay. (URL: [Link])

-

Holliday, S. (2023). Inventing a new in vitro model for the blood brain barrier. Cellomatics Biosciences. (URL: [Link])

-

Lee, S., et al. (2022). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. Pharmaceutics, 14(10), 2205. (URL: [Link])

-

Bienta. (n.d.). Permeability Assay on Caco-2 Cells. (URL: [Link])

-

Kumar, P., & Pimplikar, S. W. (2016). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 8(2), 12. (URL: [Link])

-

Tu, Y., et al. (2015). The effects of methylphenidate on resting-state striatal, thalamic and global functional connectivity in healthy adults. NeuroImage, 122, 113-122. (URL: [Link])

-

Pion Inc. (2024, January 30). Parallel Artificial Membrane Permeability Assay (PAMPA). (URL: [Link])

-

Shah, P., et al. (2016). In vitro blood–brain barrier models for drug research. Drug delivery, 23(7), 2411–2424. (URL: [Link])

-

Betz, A. L., et al. (1980). Polarity of the blood-brain barrier: distribution of enzymes between the luminal and antiluminal membranes of brain capillary endothelial cells. Brain research, 192(1), 17–28. (URL: [Link])

-

Smith, C. J., et al. (2023). Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. International Journal of Molecular Sciences, 24(3), 2095. (URL: [Link])

-

Parallel artificial membrane permeability assay - Wikipedia. (URL: [Link])

-

Stanimirovic, D. B., & Friedman, A. (2012). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Current pharmaceutical design, 18(24), 3592–3605. (URL: [Link])

-

Patel, J., & Shah, D. (2021). Comparison of Caco 2 with Other Cell based Models for Intestinal Permeability Studies. Journal of Pharmaceutical Sciences and Research, 13(1), 1-6. (URL: [Link])

-

Polli, J. W., et al. (2010). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 644, 137–152. (URL: [Link])

Sources

The Enantioselective Chronicle of Ritalinic Acid: A Technical Guide to its Discovery, History, and Analysis

Abstract

Ritalinic acid, the primary metabolite of the widely prescribed psychostimulant methylphenidate, represents a cornerstone in the pharmacokinetic evaluation of this therapeutic agent. Its discovery and the subsequent elucidation of its stereoisomeric properties have paralleled advancements in analytical chemistry, particularly in the realm of chiral separations. This in-depth technical guide provides a comprehensive overview of the discovery, history, and analytical methodologies for the isomers of ritalinic acid. It is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also detailed, field-proven insights into the experimental choices and protocols that have defined our understanding of this critical metabolite.

Introduction: The Significance of a Metabolite

Methylphenidate, with its two chiral centers, exists as four distinct stereoisomers: (d,l)-threo-methylphenidate and (d,l)-erythro-methylphenidate. The therapeutic efficacy in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) is primarily attributed to the d-threo-enantiomer.[1] Upon administration, methylphenidate undergoes extensive first-pass metabolism, predominantly through de-esterification, to form ritalinic acid.[2][3] This metabolic conversion is catalyzed by the enzyme carboxylesterase 1 (CES1), which exhibits a marked stereoselectivity, preferentially hydrolyzing the l-isomer of methylphenidate.[2] Consequently, the d-isomer of methylphenidate is the primary form found in plasma.[2] Ritalinic acid itself is considered pharmacologically inactive.[4] However, its high concentration in biological matrices makes it a crucial biomarker for monitoring methylphenidate use and for pharmacokinetic studies.[5][6] The stereochemical intricacies of both the parent drug and its primary metabolite have necessitated the development of sophisticated analytical techniques to accurately characterize their disposition in the body.

A Historical Perspective: From Discovery to Stereochemical Elucidation

The journey to understanding ritalinic acid and its isomers is a story of evolving analytical capabilities.

The Dawn of Discovery (The 1970s)

The initial identification of ritalinic acid as the major metabolite of methylphenidate was a significant step in understanding the drug's fate in the body. Seminal work by Faraj et al. in 1974 provided a foundational understanding of the metabolism and disposition of methylphenidate in both humans and animals, identifying ritalinic acid as the primary excretory product.[2][6] Early analytical methods, such as those described by Redalieu et al., often involved the conversion of ritalinic acid back to methylphenidate for analysis by gas chromatography (GC), a technique that, while innovative for its time, was hampered by the thermal instability of methylphenidate.[7][8]

The Rise of Stereoselectivity (The 1980s and 1990s)

The 1980s marked a pivotal shift towards recognizing the importance of stereochemistry in pharmacology. The work of Patrick et al. in 1981 on the synthesis and pharmacology of hydroxylated metabolites of methylphenidate underscored the growing interest in the nuanced biological activities of different metabolic products.[9][10] The development of chiral chromatography in the 1990s was a watershed moment, enabling the separation and quantification of individual enantiomers.[11] This technological leap allowed researchers to investigate the stereoselective metabolism of methylphenidate to ritalinic acid, revealing the preferential hydrolysis of the l-enantiomer.[2]

The Modern Era: High-Throughput and High-Sensitivity Methods

The 21st century has been characterized by the refinement of analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and supercritical fluid chromatography (SFC) becoming the gold standards for the chiral analysis of ritalinic acid.[5][12] These methods offer unparalleled sensitivity, selectivity, and speed, allowing for detailed pharmacokinetic studies and forensic analysis from various biological matrices.

The Isomers of Ritalinic Acid: Structure and Significance

Like its parent compound, ritalinic acid possesses two chiral centers, giving rise to four stereoisomers. The relationship between the stereochemistry of methylphenidate and its resulting ritalinic acid metabolite is a direct consequence of the metabolic process.

Caption: Metabolic pathway of threo-methylphenidate to threo-ritalinic acid.

The erythro isomers of methylphenidate are associated with adverse effects and are not present in modern pharmaceutical formulations.[1] Therefore, the primary focus of contemporary analysis is on the threo isomers of ritalinic acid.

Analytical Methodologies: A Practical Guide

The accurate quantification of ritalinic acid isomers requires robust and validated analytical methods. The following sections provide an in-depth look at the current state-of-the-art techniques.

Sample Preparation: The Critical First Step

Solid-Phase Extraction (SPE) is the preferred method for extracting ritalinic acid from complex biological matrices like plasma and urine, offering cleaner extracts compared to liquid-liquid extraction or protein precipitation alone.

Experimental Protocol: Solid-Phase Extraction of Ritalinic Acid from Plasma

-

Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water. The use of a polymeric sorbent provides a versatile retention mechanism for a range of analytes.

-

Equilibration: Equilibrate the cartridge with 1 mL of 1% formic acid in water. This step ensures the sorbent is in the appropriate chemical environment for sample loading.

-

Sample Loading: Acidify 500 µL of plasma with 50 µL of 10% formic acid. Load the acidified plasma onto the SPE cartridge. The acidic conditions ensure that ritalinic acid, an amphoteric compound, is in its protonated, less polar state, enhancing its retention on the reversed-phase sorbent.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes polar interferences while retaining the analyte of interest.

-

Elution: Elute the ritalinic acid from the cartridge with 1 mL of methanol. Methanol is a strong organic solvent that disrupts the interaction between the analyte and the sorbent, leading to its elution.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. This step concentrates the analyte and ensures compatibility with the analytical system.

Chiral Separation and Quantification

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for the enantioselective analysis of ritalinic acid due to its high sensitivity and selectivity.

Experimental Protocol: Chiral LC-MS/MS Analysis of Ritalinic Acid Isomers

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chiral Column: An α1-acid glycoprotein (AGP) chiral stationary phase column (e.g., 150 mm x 4.0 mm, 5 µm). The protein-based stationary phase provides the necessary stereospecific interactions for enantiomeric separation.[13][14]

-

Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium acetate in water with 0.1% formic acid and acetonitrile (95:5, v/v). The acidic mobile phase aids in the ionization of ritalinic acid for mass spectrometric detection.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ritalinic Acid: m/z 220.1 → 84.1

-

Internal Standard (d4-Ritalinic Acid): m/z 224.1 → 88.1 The selection of precursor and product ions in MRM provides a high degree of specificity, minimizing interferences from the biological matrix.

-

-

Data Presentation: Representative Chromatographic and Validation Data

| Parameter | Value |

| Linear Range | 0.5 - 500 ng/mL |

| Coefficient of Variation (CV%) | < 15% |

| Accuracy | 89 - 94% |

| Retention Time (l-threo-RA) | ~ 5.2 min |

| Retention Time (d-threo-RA) | ~ 6.8 min |

Note: Retention times are illustrative and will vary based on the specific column and chromatographic conditions.

Caption: Experimental workflow for the analysis of ritalinic acid isomers.

4.2.2. Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[12][15] The use of supercritical CO2 as the primary mobile phase component leads to lower viscosity and higher diffusivity, which can result in improved chromatographic efficiency.

Key Advantages of SFC for Ritalinic Acid Isomer Analysis:

-

Speed: Faster separation times compared to HPLC.

-

Reduced Solvent Consumption: More environmentally friendly.

-

Orthogonal Selectivity: Can provide different elution orders and selectivities compared to reversed-phase HPLC, which is beneficial for method development.

Synthesis and Resolution of Ritalinic Acid Isomers

The availability of pure enantiomers of ritalinic acid is essential for their use as analytical standards. The resolution of racemic dl-threo-ritalinic acid is a common approach.

Resolution of dl-threo-Ritalinic Acid:

The resolution of racemic mixtures often employs the formation of diastereomeric salts with a chiral resolving agent. For ritalinic acid, chiral carboxylic acids such as derivatives of tartaric acid are effective.[16]

-

Diastereomeric Salt Formation: Racemic dl-threo-ritalinic acid is reacted with a chiral resolving agent (e.g., an ester of tartaric acid) in a suitable solvent system. This results in the formation of two diastereomeric salts with different solubilities.

-

Fractional Crystallization: The less soluble diastereomeric salt is selectively crystallized from the solution.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid or base to liberate the desired enantiomerically pure ritalinic acid.

Conclusion and Future Perspectives

The study of ritalinic acid isomers has been intrinsically linked to the evolution of analytical science. From early GC-based methods to modern enantioselective LC-MS/MS and SFC, our ability to accurately quantify these metabolites has provided invaluable insights into the pharmacokinetics of methylphenidate. As personalized medicine continues to advance, the precise characterization of drug metabolism, including the stereoselective disposition of metabolites like ritalinic acid, will become increasingly important. Future research may focus on further elucidating the role of genetic polymorphisms in CES1 on the stereoselective metabolism of methylphenidate and exploring the potential for any subtle biological activity of the individual ritalinic acid isomers at the high concentrations they achieve in vivo.

References

- Sun Z, Murry DJ, Sanghani SP, Davis WI, Kedishvili NY, Zou Q, Hurley TD, Bosron WF. Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. J Pharmacol Exp Ther. 2004;310:469–476.

- Patrick KS, Kilts CD, Breese GR.

- Markowitz JS, Straughn AB, Patrick KS. Advances in the pharmacotherapy of attention-deficit-hyperactivity disorder: focus on methylphenidate formulations. Pharmacotherapy. 2003;23:1281–1299.

- Smith C, Vikingsson S, Kronstrand R, Swortwood MJ.

- Srinivas NR, Hubbard JW, Quinn D, Midha KK. Enantioselective pharmacokinetics and pharmacodynamics of dl-threo-methylphenidate in children with attention deficit hyperactivity disorder. Clin Pharmacol Ther. 1992;52:561–568.

- Zhang JH, Liu Y, Wang Z, Tan Z. Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. Pharmazie. 2003;58(11):795-8.

- Kimko HC, Cross JT, Abernethy DR. Pharmacokinetics and clinical effectiveness of methylphenidate. Clin Pharmacokinet. 1999;37:457–470.

- Malladi D, et al. Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.

- Thomsen R, Rasmussen HB, Linnet K, Pagsberg AK, Thomsen K, Weimann A, et al. Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. J Anal Toxicol. 2012;36(8):560-8.

- Faraj BA, Israili ZH, Perel JM, Jenkins ML, Holtzman SG, Cucinell SA, Dayton PG. Metabolism and disposition of methylphenidate-14C: studies in man and animals. J Pharmacol Exp Ther. 1974;191:535–547.

- Zhang JH, Liu Y, Wang Z, Tan Z. Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. Pharmazie. 2003 Nov;58(11):795-8.

- Oliveros L. The Evolution of Chiral Chromatography.

- Redalieu E, Bleecker T, Brindle S. The Determination of Ritalinic Acid in Urine by Gas Chromatography. Journal of Analytical Toxicology. 1978;2(6):270-272.

- Schubert B.

- Milberg RM, Rinehart KL Jr. Gas chromatography/mass spectrometry (GC/MS)

- Redalieu E, Bleecker T, Brindle S. The Determination Ofritalinic Acid in Urine by Gas Chromatography. Journal of Analytical Toxicology. 1978;2(6):270-272.

- Gal J.

- Hancu G, Modroiu A.

- Aoyama T, Kotaki H, Honda Y, Nakagawa F. Stereospecific distribution of methylphenidate enantiomers in rat brain: specific binding to dopamine reuptake sites. J Pharm Pharmacol. 1993;45(8):719-22.

- International Council for Harmonisation. ICH Topic Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. 1999.

- Modi NB, Vashi V, Gupta S, Lam S, Tzanis E, Kollins SH. Dose-proportional and stereospecific pharmacokinetics of methylphenidate delivered using an osmotic, controlled-release oral delivery system. J Clin Pharmacol. 2000;40(9):1035-44.

- Jacob S, Sellin J. Detection of Ritalinic Acid in Urine by Thin-Layer Chromatography and Gas Chromatography. Journal of Analytical Toxicology. 1981;5(5):249-251.

- Batista JMM, et al. Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research. 2017;10(2):114-119.

- De Klerck K, Mangelings D, Vander Heyden Y. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. 2022;35(3):102-110.

- Glanville J, et al. Preparation and structural analysis of (±)-threo-ritalinic acid.

- Heal DJ, Pierce DM. Methylphenidate and its Isomers: Their Role in the Treatment of Attention-Deficit Hyperactivity Disorder Using a Transdermal Delivery System. CNS Drugs. 2006;20(9):713-38.

- Sreeram V, et al.

- Eiland D.

- Thomsen R, Rasmussen HB, Linnet K, Pagsberg AK, Thomsen K, Weimann A, et al. Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. J Anal Toxicol. 2012;36(8):560-8.

Sources

- 1. researchgate.net [researchgate.net]

- 2. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. ricardinis.pt [ricardinis.pt]

- 10. tandfonline.com [tandfonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. harvest.usask.ca [harvest.usask.ca]

- 14. Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Methylphenidate to l-erythro-Ritalinic Acid

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of methylphenidate (MPH), with a specific focus on its hydrolysis to the primary metabolite, l-erythro-ritalinic acid (RA). This document is intended for researchers, scientists, and drug development professionals engaged in the study of MPH's pharmacokinetics and metabolic pathways. The guide delves into the core enzymatic processes, offers detailed experimental protocols for in vitro analysis, and discusses the analytical methodologies required for the accurate quantification of both the parent drug and its metabolite. By integrating established scientific principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for designing and executing robust in vitro metabolism studies of methylphenidate.

Introduction: The Metabolic Fate of Methylphenidate

Methylphenidate, a chiral piperidine derivative, is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Its therapeutic action is primarily attributed to the inhibition of dopamine and norepinephrine reuptake in the presynaptic neurons.[2] The biotransformation of methylphenidate is a critical determinant of its pharmacokinetic profile and overall clinical efficacy. The predominant metabolic pathway for methylphenidate is not oxidation via the cytochrome P450 system, but rather hydrolysis of the methyl ester moiety.[3] This reaction is catalyzed by carboxylesterase 1 (CES1), an enzyme abundantly expressed in the liver, leading to the formation of ritalinic acid.[4][5] Ritalinic acid is considered pharmacologically inactive and is the major metabolite excreted in urine, accounting for a significant portion of the administered dose.[3]

Methylphenidate exists as four stereoisomers due to its two chiral centers: d-threo, l-threo, d-erythro, and l-erythro. The commercially available formulations are typically a racemic mixture of d,l-threo-methylphenidate. The metabolism of methylphenidate is highly stereoselective, with the l-threo enantiomer being hydrolyzed at a significantly faster rate than the d-threo enantiomer.[4][6] This stereoselective metabolism results in higher plasma concentrations of the pharmacologically more active d-threo-methylphenidate.[4] This guide will focus on the in vitro methodologies to study the formation of the corresponding metabolite, l-erythro-ritalinic acid, from the l-threo enantiomer of methylphenidate.

The Key Player: Carboxylesterase 1 (CES1)

The enzymatic hydrolysis of methylphenidate to ritalinic acid is almost exclusively mediated by human carboxylesterase 1 (CES1), also known as CES1A1.[4][7] Understanding the characteristics and kinetics of this enzyme is fundamental to designing and interpreting in vitro metabolism studies of methylphenidate.

Enzyme Specificity and Stereoselectivity

CES1 exhibits a remarkable degree of substrate specificity and stereoselectivity in the hydrolysis of methylphenidate. In vitro studies using recombinant human CES1A1 have demonstrated a significantly higher catalytic efficiency (kcat/Km) for the l-enantiomer of methylphenidate compared to the d-enantiomer.[7] This intrinsic characteristic of CES1 is the primary reason for the observed stereoselective pharmacokinetics of methylphenidate in vivo.

Genetic Polymorphisms of CES1

It is crucial for researchers to be aware that genetic variations in the CES1 gene can significantly impact the metabolism of methylphenidate.[8] Polymorphisms in the CES1 gene can lead to altered enzyme activity, resulting in inter-individual variability in drug response and the potential for adverse effects. When conducting in vitro studies with human-derived materials such as liver microsomes, it is advantageous to use pooled samples from multiple donors to average out the effects of genetic variability. For more targeted investigations, liver microsomes from donors with specific CES1 genotypes can be utilized.

Experimental Workflow for In Vitro Metabolism Analysis

The following section outlines a detailed, step-by-step workflow for conducting an in vitro study of methylphenidate metabolism. This protocol is designed to be a self-validating system, incorporating necessary controls and checks to ensure the integrity of the generated data.

Caption: Experimental workflow for in vitro methylphenidate metabolism.

Materials and Reagents

-

Test Compound: d,l-threo-Methylphenidate hydrochloride (or individual enantiomers)

-

Metabolite Standard: l-erythro-Ritalinic acid

-

Enzyme Source: Pooled human liver microsomes (HLMs) or recombinant human CES1

-

Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Cofactor: NADPH regenerating system (if assessing potential minor oxidative metabolism) or buffer for hydrolysis-only studies. For CES1-mediated hydrolysis, NADPH is not required.

-

Quenching Solution: Acetonitrile or methanol, often containing an internal standard for LC-MS/MS analysis.

-

Internal Standard: A structurally similar compound not present in the biological matrix, such as a stable isotope-labeled version of methylphenidate or ritalinic acid.

Step-by-Step Incubation Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of methylphenidate in a suitable solvent (e.g., water or methanol) at a high concentration (e.g., 10 mM).

-

Prepare a stock solution of l-erythro-ritalinic acid for the standard curve.

-

Prepare the incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare the quenching solution (e.g., ice-cold acetonitrile) containing the internal standard at a known concentration.

-

-

Incubation Setup:

-

Thaw the human liver microsomes on ice.

-

Dilute the microsomes to the desired protein concentration (e.g., 0.5-1.0 mg/mL) in the incubation buffer.

-

In microcentrifuge tubes, pre-warm the microsomal suspension at 37°C for a short period (e.g., 5 minutes).

-

-

Initiation of the Reaction:

-

To initiate the metabolic reaction, add a small volume of the methylphenidate stock solution to the pre-warmed microsomal suspension to achieve the desired final substrate concentration. The final concentration of the organic solvent from the stock solution should be kept low (typically ≤1%) to avoid inhibiting enzyme activity.

-

-

Incubation and Time-Course Sampling:

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Termination of the Reaction:

-

Immediately add the withdrawn aliquot to a tube containing a larger volume (e.g., 2-4 volumes) of the ice-cold quenching solution. This will stop the enzymatic reaction and precipitate the proteins.

-

-

Control Incubations:

-

No-Enzyme Control: Incubate methylphenidate in the buffer without the enzyme source to assess for non-enzymatic degradation.

-

No-Substrate Control: Incubate the enzyme source in the buffer without methylphenidate to check for any interfering peaks in the analytical method.

-

Sample Processing for Analysis

-

Protein Precipitation: Vortex the terminated reaction samples vigorously to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Analytical Quantification: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of methylphenidate and ritalinic acid in biological matrices.

Chromatographic Separation

-

A C18 reversed-phase column is typically used for the separation of methylphenidate and ritalinic acid.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

Mass Spectrometric Detection

-

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

The analytes are monitored using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Table 1: Example LC-MS/MS Parameters for Methylphenidate and Ritalinic Acid

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Methylphenidate | 234.1 | 84.1 |

| Ritalinic Acid | 220.1 | 84.1, 56.1 |

| Internal Standard (d9-MPH) | 243.2 | 93.1 |

Note: These are example values and should be optimized for the specific instrument being used.

Data Analysis and Interpretation

-

Standard Curve: A standard curve for ritalinic acid is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the standards.

-

Quantification: The concentration of ritalinic acid in the experimental samples is determined by interpolating their peak area ratios from the standard curve.

-

Metabolite Formation Rate: The rate of ritalinic acid formation is calculated from the slope of the linear portion of the concentration-time curve.

-

Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), the experiment should be repeated with a range of methylphenidate concentrations. The data can then be fitted to the Michaelis-Menten equation.

Understanding the Causality Behind Experimental Choices

The design of a robust in vitro metabolism study is predicated on a clear understanding of the underlying biochemical principles.

-

Choice of Enzyme Source: Human liver microsomes are a physiologically relevant system as they contain a wide array of drug-metabolizing enzymes, including CES1, at their natural abundance.[9] Recombinant CES1 provides a cleaner system to study the specific contribution of this enzyme without interference from other metabolic pathways.

-

Incubation Conditions: The incubation temperature is maintained at 37°C to mimic physiological conditions. The pH of the buffer is set to 7.4, which is the physiological pH of blood and many tissues.

-

Time-Course Study: A time-course experiment is essential to ensure that the formation of the metabolite is linear with time, which is a prerequisite for accurate rate determination.

-

Protein Concentration: The microsomal protein concentration needs to be optimized. A concentration that is too low may result in a metabolic rate that is below the limit of detection, while a concentration that is too high may lead to substrate depletion or product inhibition.

-

Quenching: Immediate and effective quenching of the reaction is critical to prevent further metabolism after the desired time point, which would lead to an overestimation of the metabolic rate.

Physicochemical Properties of l-erythro-Ritalinic Acid

A basic understanding of the physicochemical properties of the metabolite is useful for method development and data interpretation.

Table 2: Physicochemical Properties of Ritalinic Acid

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | [10] |

| Molecular Weight | 219.28 g/mol | [10] |

| logP (predicted) | ~ -0.32 | [10] |

| Water Solubility (predicted) | 0.624 mg/mL | [10] |

| CAS Number (DL-erythro) | 19130-92-8 | [1] |

Conclusion

This technical guide has provided a detailed framework for conducting in vitro studies on the metabolism of methylphenidate to l-erythro-ritalinic acid. By adhering to the principles of scientific integrity, employing robust experimental protocols, and utilizing sensitive analytical techniques, researchers can generate high-quality data that contributes to a deeper understanding of the pharmacokinetic properties of this important therapeutic agent. The insights gained from such studies are invaluable for drug development, clinical pharmacology, and personalized medicine.

References

-

Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. Retrieved from [Link]

- Arvidsson, M., Dahl, M. L., Beck, O., Ackehed, G., Nordin, K., & Rosenborg, S. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229–237.

-

PharmGKB. (n.d.). Methylphenidate Pathway, Pharmacokinetics. Retrieved from [Link]

- Arvidsson, M., et al. (2019). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229-237.

-

Taylor & Francis Online. (n.d.). Ritalinic acid – Knowledge and References. Retrieved from [Link]

- Sun, Z., et al. (2004). Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. Drug Metabolism and Disposition, 32(11), 1335-1341.

- Nemoda, Z., et al. (2011). Carboxylesterase 1 gene polymorphism and methylphenidate response in ADHD. Neuropsychopharmacology, 36(10), 2119-2126.

-

LookChem. (n.d.). Cas 19130-92-8,DL-erythro Ritalinic Acid Hydrochloride. Retrieved from [Link]

-

Neuroscientifically Challenged. (2023, September 15). 2-Minute Neuroscience: Methylphenidate [Video]. YouTube. [Link]

- de Castro, A., et al. (2018). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS).

- Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1153-1159.

- Zhu, H. J., et al. (2022). Plasma Carboxylesterase 1 Predicts Methylphenidate Exposure: A Proof‐of‐Concept Study Using Plasma Protein Biomarker for Hepatic Drug Metabolism. Clinical Pharmacology & Therapeutics, 111(4), 878-886.

- Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222.

- Takai, N., et al. (1997). Stereospecific distribution of methylphenidate enantiomers in rat brain: specific binding to dopamine reuptake sites. Journal of Pharmacology and Experimental Therapeutics, 281(2), 855-862.

- van der Schans, J., et al. (2024). High-Dose Methylphenidate and Carboxylesterase 1 Genetic Variability in Patients With Attention-Deficit/Hyperactivity Disorder: A Case Series. Journal of Clinical Psychopharmacology, 44(1), 85-88.

- Farthing, C. A., et al. (1982). Liquid-chromatographic analysis for methylphenidate (Ritalin) in serum. Clinical Chemistry, 28(7), 1643-1646.

- Zhu, L., et al. (2017). Isopropylphenidate: An Ester Homolog of Methylphenidate with Sustained and Selective Dopaminergic Activity and Reduced Drug Interaction Liability. The AAPS Journal, 19(6), 1735-1746.

-

Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved from [Link]

-

NMS Labs. (2023). LABORATORY REPORT Referral Testing Methylphenidate and Metabolite, Urine. Retrieved from [Link]

-

Grokipedia. (n.d.). Ritalinic acid. Retrieved from [Link]

-

PubChem. (n.d.). D-erythro-Ritalinic Acid. Retrieved from [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

Sources

- 1. Cas 19130-92-8,DL-erythro Ritalinic Acid Hydrochloride | lookchem [lookchem.com]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. researchgate.net [researchgate.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. dls.com [dls.com]

- 10. grokipedia.com [grokipedia.com]

The Pivotal Role of Carboxylesterase 1 (CES1) in Ritalinic Acid Formation: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Methylphenidate (MPH), marketed as Ritalin and other formulations, is a cornerstone therapy for Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by the metabolic conversion to its inactive metabolite, ritalinic acid (RA). This hydrolysis is primarily mediated by the enzyme Carboxylesterase 1 (CES1). Individual variability in CES1 activity, largely driven by genetic polymorphisms, can significantly alter MPH exposure and, consequently, patient response and susceptibility to adverse effects. This in-depth technical guide provides a comprehensive overview of the critical role of CES1 in ritalinic acid formation, intended for researchers, scientists, and drug development professionals. We will explore the enzymatic mechanism, the profound impact of genetic variations, detailed methodologies for in vitro and clinical assessment, and the translational implications for drug development and personalized medicine.

Introduction: Methylphenidate and the Centrality of CES1-Mediated Metabolism

Methylphenidate is a psychostimulant that functions by blocking the reuptake of dopamine and norepinephrine in the presynaptic neuron, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[1][2] The clinical response to MPH exhibits significant inter-individual variability, a phenomenon largely attributable to differences in its metabolism.[1] The primary metabolic pathway for MPH is the de-esterification to the pharmacologically inactive ritalinic acid, a reaction catalyzed almost exclusively by Carboxylesterase 1 (CES1).[2][3] This enzymatic conversion is highly efficient and stereoselective, with a preference for the l-enantiomer of MPH.[3] Given that CES1-mediated hydrolysis is the principal clearance route for MPH, any factor influencing CES1 activity can have profound effects on the drug's pharmacokinetics and, by extension, its clinical outcomes.

The Enzymatic Machinery: Carboxylesterase 1 (CES1)

CES1 is a serine hydrolase predominantly expressed in the liver, where it constitutes a significant portion of the microsomal protein content.[4] It plays a crucial role in the metabolism of a wide array of ester- and amide-containing drugs and endogenous compounds. The catalytic mechanism of CES1 involves a catalytic triad of serine, histidine, and aspartate residues within the enzyme's active site, which facilitates the hydrolysis of the ester bond in substrates like methylphenidate.

Michaelis-Menten Kinetics of Methylphenidate Hydrolysis

The interaction between CES1 and methylphenidate follows Michaelis-Menten kinetics. While specific Km and Vmax values can vary depending on the experimental system (e.g., recombinant enzyme vs. human liver microsomes), the catalytic efficiency (kcat/Km) of CES1A1 for methylphenidate hydrolysis has been determined. Notably, CES1A1 exhibits a higher catalytic efficiency for the l-enantiomer of methylphenidate (kcat/Km = 7.7 mM⁻¹ min⁻¹) compared to the d-enantiomer (kcat/Km = 1.3-2.1 mM⁻¹ min⁻¹).[5] This stereoselectivity explains the faster clearance of l-methylphenidate observed in vivo.[3]

Table 1: Enzyme Kinetic Parameters for CES1A1-Mediated Methylphenidate Hydrolysis

| Enantiomer | Catalytic Efficiency (kcat/Km) (mM⁻¹ min⁻¹) | Reference |

| l-methylphenidate | 7.7 | [5] |

| d-methylphenidate | 1.3 - 2.1 | [5] |

The Impact of Genetic Polymorphisms in CES1

Genetic variations within the CES1 gene are a major source of inter-individual differences in methylphenidate metabolism.[1] These variations can range from single nucleotide polymorphisms (SNPs) to copy number variations (CNVs), each with the potential to alter enzyme expression or function.

The G143E (rs71647871) Variant: A Key Player in Reduced CES1 Activity

One of the most well-characterized and clinically significant CES1 variants is the G143E polymorphism (rs71647871), a non-synonymous SNP that results in a glycine to glutamic acid substitution at position 143 of the enzyme.[4][6] This amino acid change leads to a significant reduction in CES1 enzymatic activity.[6] Individuals carrying the G143E allele exhibit markedly increased plasma concentrations of methylphenidate and a corresponding decrease in the formation of ritalinic acid.[4][6] This can lead to an exaggerated pharmacological response and a higher risk of adverse effects at standard doses.[4] Studies have shown that patients with the G143E variant may require lower doses of methylphenidate to achieve a therapeutic effect.[7]

Other CES1 Variants and Copy Number Variations

Beyond the G143E variant, other SNPs and structural variations in the CES1 gene can also influence methylphenidate metabolism. For instance, the rs114119971 SNV has been associated with lower weight-based dosing requirements in children.[8] Copy number variations of the CES1 gene, which can result in individuals having more or fewer than the typical two copies, can also impact enzyme activity, although the effects can be complex and are still under investigation.[6]

Table 2: Impact of CES1 Genotype on d-Methylphenidate Pharmacokinetics